tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate
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Overview
Description
Tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate is a synthetic organic compound belonging to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate typically involves several steps:
Methylation: The addition of a methyl group to the isoindole ring.
Tert-butylation: The addition of a tert-butyl group to the carboxylate.
Chemical Reactions Analysis
Tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors .
Comparison with Similar Compounds
Tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate can be compared with other isoindole derivatives, such as:
Tert-butyl 5-bromo-3-hydroxy-1-oxo-3H-isoindole-2-carboxylate: Similar structure but with a hydroxy group instead of a methyl group.
Tert-butyl 5-bromo-3-ethyl-1-oxo-3H-isoindole-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C14H16BrNO3 |
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Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1-methyl-3-oxo-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-8-11-7-9(15)5-6-10(11)12(17)16(8)13(18)19-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
QWZLJPPFWLGXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)C(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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